1-((4-Bromophenyl)sulfonyl)-1H-pyrazole 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 560105-21-7
VCID: VC21479339
InChI: InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H
SMILES: C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Molecular Formula: C9H7BrN2O2S
Molecular Weight: 287.14g/mol

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole

CAS No.: 560105-21-7

Cat. No.: VC21479339

Molecular Formula: C9H7BrN2O2S

Molecular Weight: 287.14g/mol

* For research use only. Not for human or veterinary use.

1-((4-Bromophenyl)sulfonyl)-1H-pyrazole - 560105-21-7

Specification

CAS No. 560105-21-7
Molecular Formula C9H7BrN2O2S
Molecular Weight 287.14g/mol
IUPAC Name 1-(4-bromophenyl)sulfonylpyrazole
Standard InChI InChI=1S/C9H7BrN2O2S/c10-8-2-4-9(5-3-8)15(13,14)12-7-1-6-11-12/h1-7H
Standard InChI Key MKXODXRBCKOVIV-UHFFFAOYSA-N
SMILES C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Canonical SMILES C1=CN(N=C1)S(=O)(=O)C2=CC=C(C=C2)Br

Introduction

PropertyExpected Value/Characteristic
Physical StateSolid at room temperature
ColorLikely white to off-white crystalline solid
Molecular Weight287.14 g/mol
SolubilityLikely soluble in organic solvents such as dichloromethane, acetonitrile; limited water solubility
StabilityExpected to be stable under normal laboratory conditions
Reactivity SitesPyrazole C-H positions, bromine atom, sulfonyl group

Synthesis Methods

General Synthetic Approaches

A common approach for synthesizing sulfonylated pyrazoles involves the reaction of pyrazole with an appropriate sulfonyl chloride derivative, typically 4-bromobenzenesulfonyl chloride in this case. This reaction generally requires a base such as sodium hydride, potassium carbonate, or a tertiary amine to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the sulfonyl chloride.

Based on the synthesis of similar compounds described in the search results, a general synthetic route might involve:

  • Preparation or commercial acquisition of 4-bromobenzenesulfonyl chloride

  • Reaction with pyrazole in the presence of a suitable base

  • Purification of the product through techniques such as recrystallization or column chromatography

Reagent/ConditionQuantity/Specification
Pyrazole1.0 equivalent
4-Bromobenzenesulfonyl chloride1.0 equivalent
DIPEA or other suitable base1.5-3.0 equivalents
Solvent (DCM or acetonitrile)10 volumes
Reaction monitoringTLC, LC-MS
PurificationColumn chromatography

Related Compounds and Structural Analogues

Structural Comparison with Similar Compounds

Several compounds structurally related to 1-((4-Bromophenyl)sulfonyl)-1H-pyrazole appear in the search results, providing context for understanding our target compound's properties and potential applications.

One closely related compound is 1-(4-Bromophenyl)-1H-pyrazole, which differs from our target compound by lacking the sulfonyl group between the pyrazole and bromophenyl moieties . The synthesis of this compound involves the coupling of pyrazole with 1,4-dibromobenzene under various conditions, as described in search result :

"With caesium carbonate; copper(I) oxide; trans-N,N'-bis(pyridin-2-ylmethylene)cyclohexane-1,2-diamine; In acetonitrile; at 82°C; for 72h" with a reported yield of 82%.

Another related compound is 1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazide, which contains a similar 4-bromophenylsulfonyl group but attached to a piperidine ring rather than a pyrazole. This compound is described as having potential biological activities due to its structural features: "The presence of the bromine atom on the phenyl ring enhances its biological activity, making it a subject of interest in medicinal chemistry and drug design".

Additionally, search result discusses pyrazole-4-sulfonamide derivatives, which share the pyrazole-sulfonamide motif with our target compound but with different substituents. These compounds were synthesized and evaluated for antiproliferative activity against U937 cells .

The table below summarizes key structural comparisons:

CompoundStructural Relationship to TargetKey Difference
1-(4-Bromophenyl)-1H-pyrazoleClose analogueLacks sulfonyl bridge
1-[(4-Bromophenyl)sulfonyl]piperidine-4-carbohydrazideContains same 4-bromophenylsulfonyl groupDifferent heterocycle (piperidine vs. pyrazole)
Pyrazole-4-sulfonamide derivativesContains pyrazole-sulfonamide motifDifferent substitution patterns

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